molecular formula C10H7F4NO B1449283 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile CAS No. 1373920-64-9

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1449283
M. Wt: 233.16 g/mol
InChI Key: PRSLVVFXWPHVSP-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1373920-64-9 . It has a molecular weight of 233.17 . The IUPAC name for this compound is [2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F4NO/c1-16-7-4-6(2-3-15)9(11)8(5-7)10(12,13)14/h4-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluorinated compounds, including those with structures similar to 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile, play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. Fluoroalkylation reactions, especially in aqueous media, represent an environmentally friendly approach to incorporating fluorinated groups into target molecules, highlighting a significant advance in green chemistry. These reactions utilize water as a solvent or reactant, offering a sustainable method for creating fluorinated compounds under mild conditions (Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of fluorinated chemicals, similar to 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile, is a concern due to their persistence and potential toxicity. Research into microbial degradation pathways offers insights into how these substances and their degradation products, such as perfluorinated acids, interact with ecosystems. Understanding these mechanisms is crucial for assessing the environmental impact of fluorinated compounds and for developing strategies to mitigate their persistence in nature (Liu & Avendaño, 2013).

Antimalarial Drug Discovery

Fluorinated scaffolds, including those derived from compounds similar to 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile, are instrumental in the discovery of new antimalarial drugs. The incorporation of fluorine or fluorinated groups into drug candidates has been identified as a promising approach to improve their activity profile against malaria. This research highlights the potential of fluorinated molecules in the development of effective antimalarial therapies, underscoring the importance of selective fluorination in enhancing pharmacological applications (Upadhyay et al., 2020).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4NO/c1-16-7-4-6(2-3-15)9(11)8(5-7)10(12,13)14/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSLVVFXWPHVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185687
Record name Benzeneacetonitrile, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile

CAS RN

1373920-64-9
Record name Benzeneacetonitrile, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 2-fluoro-5-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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